Cas no 1448065-92-6 (2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide)

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide structure
1448065-92-6 structure
商品名:2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide
CAS番号:1448065-92-6
MF:C14H13ClFNO2S
メガワット:313.774924993515
CID:6451880
PubChem ID:71804743

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide
    • 2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
    • 1448065-92-6
    • AKOS024557146
    • 2-chloro-4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
    • F6420-0102
    • 2-chloro-4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
    • インチ: 1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18)
    • InChIKey: ZASCCAAQNHXDNT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(NCC(C1=CSC=C1)OC)=O)F

計算された属性

  • せいみつぶんしりょう: 313.0339557g/mol
  • どういたいしつりょう: 313.0339557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 66.6Ų

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6420-0102-100mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
100mg
$248.0 2023-09-09
Life Chemicals
F6420-0102-2μmol
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6420-0102-40mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
40mg
$140.0 2023-09-09
Life Chemicals
F6420-0102-10mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
10mg
$79.0 2023-09-09
Life Chemicals
F6420-0102-4mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
4mg
$66.0 2023-09-09
Life Chemicals
F6420-0102-5mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
5mg
$69.0 2023-09-09
Life Chemicals
F6420-0102-1mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
1mg
$54.0 2023-09-09
Life Chemicals
F6420-0102-30mg
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
30mg
$119.0 2023-09-09
Life Chemicals
F6420-0102-10μmol
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6420-0102-20μmol
2-chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide
1448065-92-6
20μmol
$79.0 2023-09-09

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide 関連文献

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamideに関する追加情報

Introduction to 2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide (CAS No. 1448065-92-6)

2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With the CAS number 1448065-92-6, this molecule represents a confluence of halogenated aromatic rings, heterocyclic moieties, and functionalized amide groups, which collectively contribute to its distinct chemical properties and reactivity. The presence of both chloro and fluoro substituents on the benzamide core enhances its lipophilicity and metabolic stability, making it an attractive candidate for further exploration in drug discovery pipelines.

The compound’s structure incorporates a thiophen-3-yl group, which is a well-known pharmacophore in medicinal chemistry. Thiophenes are heterocyclic compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor properties. In particular, the 3-position of the thiophene ring is often functionalized to enhance binding affinity to biological targets. The N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide moiety suggests a potential role in modulating enzyme activity or receptor interactions, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the chloro and fluoro substituents may interact favorably with hydrophobic pockets of protein targets, while the thiophen-3-yl group could engage in π-stacking or hydrogen bonding interactions. These insights have guided experimental efforts to optimize the compound’s pharmacokinetic profile and target specificity.

The synthesis of 2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide involves multi-step organic transformations, including nucleophilic aromatic substitution, condensation reactions, and functional group interconversions. The strategic placement of the chloro, fluoro, and methoxy groups requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve scalability.

In the realm of medicinal chemistry, this compound has been investigated for its potential as an intermediate in the development of novel therapeutics. Preliminary in vitro studies have revealed promising bioactivity against certain enzymatic targets, suggesting its utility in addressing unmet medical needs. The combination of structural features—such as the amide linkage, aromatic rings, and heterocyclic component—makes it a versatile scaffold for further derivatization and optimization.

The role of halogenated aromatic compounds in drug development cannot be overstated. Substituents like chloro and fluoro not only enhance metabolic stability but also influence electronic properties, thereby modulating reactivity and binding affinity. The presence of these groups in 2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide underscores its potential as a lead compound for further pharmacological exploration.

As research progresses, interdisciplinary approaches combining synthetic organic chemistry with bioinformatics are expected to yield deeper insights into the therapeutic potential of this molecule. High-throughput screening (HTS) campaigns combined with structure-based drug design (SBDD) are likely to accelerate the discovery of novel analogs with improved efficacy and reduced toxicity.

The compound’s unique structural motif also makes it an interesting candidate for exploring new chemical space. By leveraging computational tools to identify potential binding partners and designing derivatives with enhanced properties, researchers can uncover novel mechanisms of action that may lead to breakthroughs in therapeutic intervention.

In conclusion,2-chloro-4-fluoro-N-2-methoxy-2-(thiophen-3-yl)ethylbenzamide (CAS No. 1448065-92-6) exemplifies the intersection of innovative molecular design and cutting-edge research methodologies. Its complex architecture and functional diversity position it as a valuable asset in pharmaceutical development efforts aimed at addressing complex diseases through targeted molecular intervention.

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